molecular formula C8H13NO2 B14227759 6-Ethyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid CAS No. 761368-97-2

6-Ethyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B14227759
CAS No.: 761368-97-2
M. Wt: 155.19 g/mol
InChI Key: ZXMUMSYZIIOMLH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of Bronsted acidic ionic liquids as catalysts to enhance the reaction efficiency and yield. These methods are designed to be more sustainable and eco-friendly compared to traditional approaches .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which have significant applications in medicinal chemistry and drug development .

Scientific Research Applications

6-Ethyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Ethyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Ethyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

761368-97-2

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-ethyl-1,2,3,6-tetrahydropyridine-5-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h3,7,9H,2,4-5H2,1H3,(H,10,11)

InChI Key

ZXMUMSYZIIOMLH-UHFFFAOYSA-N

Canonical SMILES

CCC1CC=C(CN1)C(=O)O

Origin of Product

United States

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